

A Preliminary Toxicological Investigation of 6-Chloro-2-benzoxazolinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-benzoxazolinone

Cat. No.: B025022

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the toxicological profile of **6-Chloro-2-benzoxazolinone** (CDHB). The information is compiled from publicly available safety data and scientific literature, intended to inform researchers and professionals in drug development and chemical safety assessment. This document summarizes known hazards, presents available biochemical data, outlines standard experimental protocols for toxicity testing, and visualizes relevant biological pathways.

Toxicological Summary and Hazard Identification

6-Chloro-2-benzoxazolinone is classified as a hazardous substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[\[1\]](#)[\[2\]](#)[\[3\]](#) The compound is harmful if swallowed and is known to cause skin and serious eye irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#) It may also cause respiratory irritation.[\[1\]](#)[\[2\]](#)

GHS Hazard Statements:

- H302: Harmful if swallowed [Warning Acute toxicity, oral].[\[1\]](#)[\[2\]](#)[\[3\]](#)
- H315: Causes skin irritation [Warning Skin corrosion/irritation].[\[1\]](#)[\[2\]](#)[\[3\]](#)
- H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation].[\[1\]](#)[\[2\]](#)[\[3\]](#)

- H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation].[1][2]

These classifications necessitate careful handling in a laboratory setting, utilizing appropriate personal protective equipment (PPE), including gloves and safety goggles, and working in a well-ventilated area.[3]

Quantitative and Biochemical Data

While specific LD50 or IC50 values for **6-Chloro-2-benzoxazolinone** are not readily available in the reviewed literature, pertinent biochemical data exists regarding its metabolism by microorganisms. The enzyme CbaA, a hydrolase from *Pigmentiphaga* sp. strain DL-8, is capable of degrading this compound.[4][5][6] The kinetic parameters of this enzymatic reaction have been determined and are presented below.

Parameter	Value	Condition	Source
Enzyme	CbaA Hydrolase	From <i>Pigmentiphaga</i> sp. strain DL-8	[4][5]
Substrate	6-Chloro-2-benzoxazolinone (CDHB)	-	[4][5]
Km	0.29 mM	pH 9.0, 55°C	[4][5]
kcat	8,500 s-1	pH 9.0, 55°C	[4][5]
Specific Activity	5,900 U · mg protein-1	pH 9.0, 55°C	[4][5]
GHS Hazard Category	Acute toxicity - Category 4, Oral	-	[2][3]
GHS Hazard Category	Skin irritation, Category 2	-	[2][3]
GHS Hazard Category	Eye irritation, Category 2	-	[2][3]

Key Experimental Protocols

The following sections detail standard methodologies for assessing the key toxicological endpoints relevant to **6-Chloro-2-benzoxazolinone**: cytotoxicity and mutagenicity.

This assay is a common method to measure cytotoxicity by quantifying the leakage of the cytoplasmic enzyme Lactate Dehydrogenase (LDH) from cells with damaged plasma membranes.^[7]

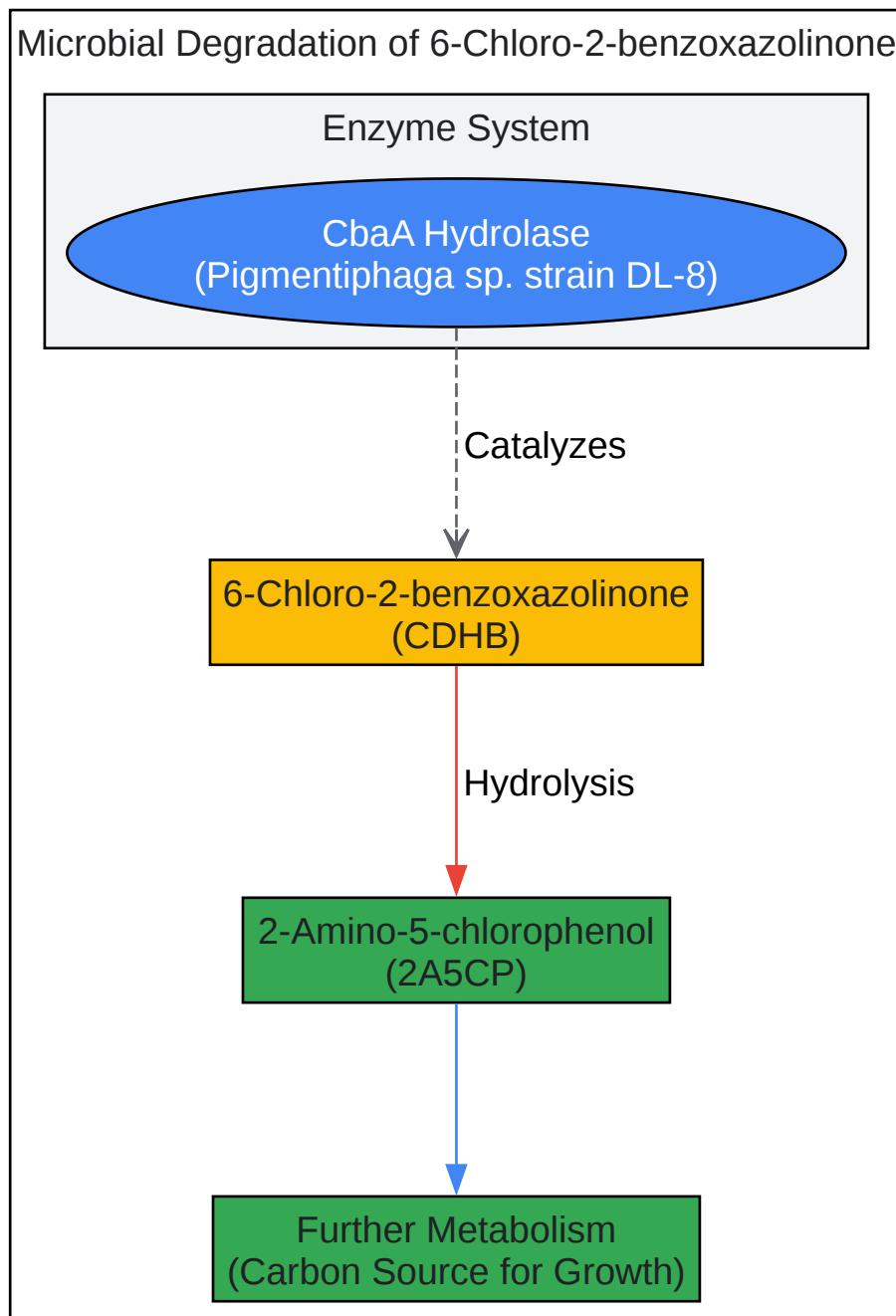
Objective: To determine the concentration-dependent cytotoxicity of **6-Chloro-2-benzoxazolinone** on a selected cell line (e.g., HepG2, A549, MCF-7).^{[8][9]}

Methodology:

- Cell Culture: Plate cells in an opaque-walled 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for attachment.^{[7][8]}
- Compound Exposure: Prepare serial dilutions of **6-Chloro-2-benzoxazolinone** in the appropriate culture medium. Add the compound dilutions to the wells. Include vehicle controls (medium with the same amount of solvent used for the compound, e.g., DMSO), untreated negative controls, and a positive control for maximum LDH release (cells treated with a lysis buffer).^[7]
- Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.^{[7][8]}
- LDH Measurement:
 - Equilibrate the plate to room temperature.^[7]
 - Transfer a portion of the cell culture supernatant from each well to a new plate.
 - Add the LDH reaction mixture, which contains lactate, NAD⁺, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.^[7]
 - NADH then reduces the tetrazolium salt to a colored formazan product.

- Data Analysis: Measure the absorbance of the formazan product using a plate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release control after subtracting background and vehicle control values.

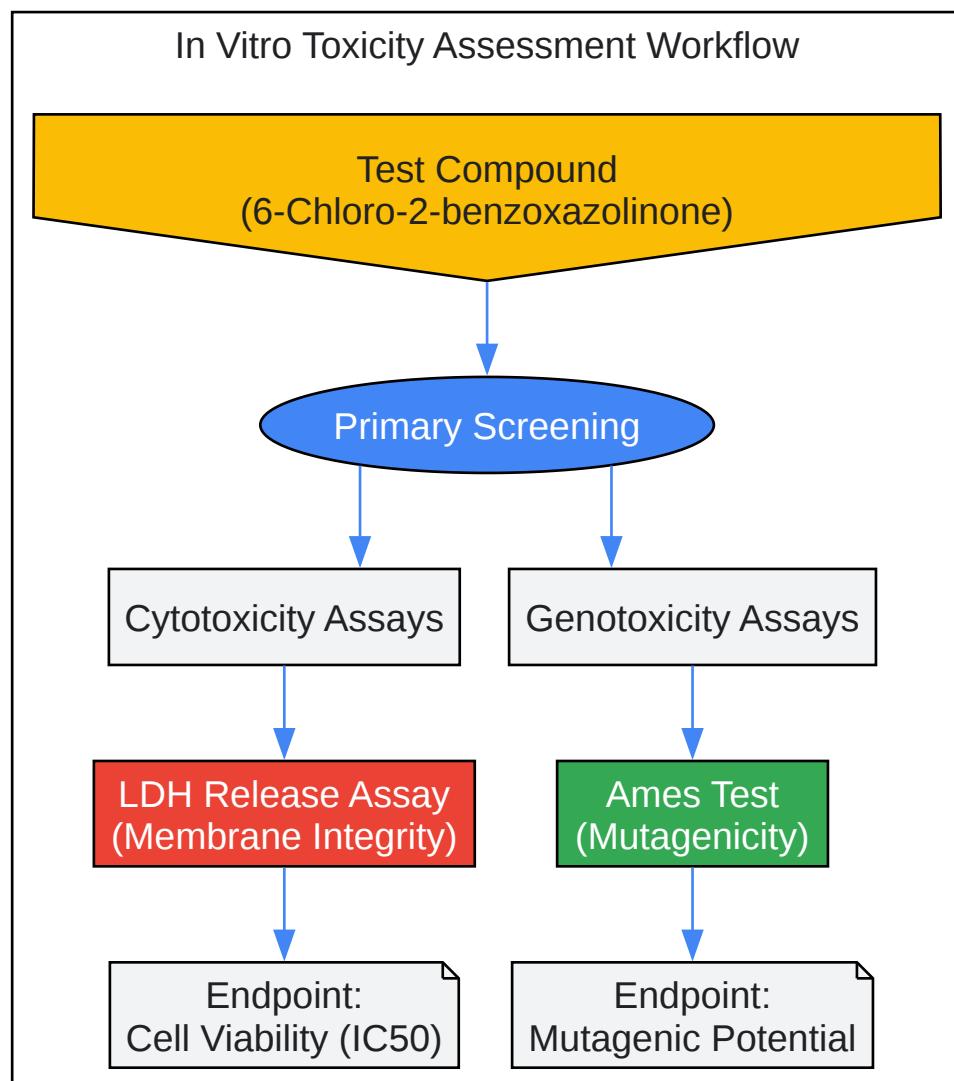
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound.[10][11] It utilizes several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). [10] The test measures the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to grow on a histidine-free medium (his+).[10]


Objective: To evaluate the mutagenic potential of **6-Chloro-2-benzoxazolinone** by assessing its ability to induce reverse mutations in *Salmonella typhimurium* strains.

Methodology:

- Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[12][13]
- Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is crucial as some chemicals only become mutagenic after being metabolized.[12]
- Exposure:
 - In the plate incorporation method, the test compound, bacterial culture, and (if applicable) S9 mix are combined in a molten top agar.[14]
 - This mixture is then poured onto a minimal glucose agar plate (Vogel-Bonner medium). [10]
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate observed in the negative (vehicle) control.[10]

Visualized Pathways and Workflows


6-Chloro-2-benzoxazolinone is known to be a substrate for microbial degradation. The bacterium *Pigmentiphaga* sp. strain DL-8 utilizes a metal-dependent hydrolase, CbaA, to initiate the breakdown of the compound.[4][5][6] This is a critical first step in its environmental bioremediation.[4][6]

[Click to download full resolution via product page](#)

Caption: Microbial degradation pathway of **6-Chloro-2-benzoxazolinone**.

The preliminary investigation of a compound's toxicity typically follows a structured workflow, starting with assessments of cytotoxicity and followed by more specific assays like genotoxicity tests. This tiered approach helps in efficiently characterizing the potential hazards of a chemical.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vitro toxicity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-Chloro-2-benzoxazolinone | 19932-84-4 [smolecule.com]
- 2. 6-Chloro-2,3-dihydrobenzoxazol-2-one | C7H4ClNO2 | CID 29858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by *Pigmentiphaga* sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by *Pigmentiphaga* sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. biotoxicity.com [biotoxicity.com]
- 12. aniara.com [aniara.com]
- 13. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial mutagenicity assays: Vehicle and positive control results from the standard Ames assay, the 6- and 24-well miniaturized plate incorporation assays and the Ames II™ assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Preliminary Toxicological Investigation of 6-Chloro-2-benzoxazolinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b025022#preliminary-investigation-of-6-chloro-2-benzoxazolinone-toxicity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com